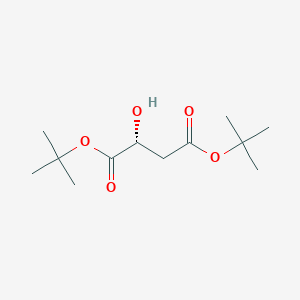

(R)-di-tert-butyl 2-hydroxysuccinate

Description

(R)-Di-tert-butyl 2-hydroxysuccinate is a chiral diester derivative of 2-hydroxysuccinic acid (malic acid). Its structure features two tert-butyl ester groups and a hydroxyl group at the C2 position in the R-configuration. This compound is significant in organic synthesis due to its stereochemical properties and the stability imparted by the bulky tert-butyl groups, which protect the carboxylate moieties from undesired reactions .

Properties

IUPAC Name |

ditert-butyl (2R)-2-hydroxybutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINKKVHSVSLTAV-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

®-di-tert-butyl 2-hydroxysuccinate can be synthesized through several methods. One common approach involves the esterification of ®-2-hydroxysuccinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-di-tert-butyl 2-hydroxysuccinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

®-di-tert-butyl 2-hydroxysuccinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of di-tert-butyl 2-oxosuccinate.

Reduction: Formation of di-tert-butyl 2-hydroxybutanediol.

Substitution: Formation of various substituted succinates depending on the reagents used.

Scientific Research Applications

®-di-tert-butyl 2-hydroxysuccinate has several applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-di-tert-butyl 2-hydroxysuccinate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester groups can undergo hydrolysis under acidic or basic conditions. These interactions can influence the compound’s reactivity and its role in different chemical processes.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₂₀O₅ (inferred for the diester; parent acid: C₄H₄O₅)

- Stereochemistry : R-configuration at C2

- Functional Groups : Two tert-butyl esters, one hydroxyl group

- Applications : Chiral building block in asymmetric synthesis, catalysis, and pharmaceutical intermediates.

Comparison with Structurally Similar Compounds

(R)-Dimethyl 2-((tert-Butoxycarbonyl)Amino)Succinate ()

Molecular Formula: C₁₁H₁₉NO₆ Molecular Weight: 261.27 g/mol Key Features:

- Contains a tert-butoxycarbonyl (Boc)-protected amino group at C2.

- Methyl esters instead of tert-butyl esters.

- R-configuration at C2.

Comparison :

| Property | (R)-Di-tert-butyl 2-hydroxysuccinate | (R)-Dimethyl 2-((Boc)Amino)Succinate |

|---|---|---|

| Protecting Groups | tert-butyl esters | Boc (amine), methyl esters |

| Functional Group | Hydroxyl | Amino (Boc-protected) |

| Solubility | Low water solubility (lipophilic) | Moderate (Boc increases polarity) |

| Deprotection | Acidic conditions (e.g., TFA) | Acidic for Boc, basic for methyl esters |

| Applications | Chiral catalysis | Peptide synthesis |

The tert-butyl groups in the target compound enhance steric hindrance, making it more stable under basic conditions compared to the methyl esters in the Boc-protected analogue. However, the latter is tailored for amine protection in peptide chemistry, unlike the hydroxyl-focused reactivity of the target compound .

(S)-Di-tert-butyl 2-Aminosuccinate Hydrochloride ()

Molecular Formula: C₁₂H₂₄ClNO₄ Molecular Weight: 281.78 g/mol Key Features:

- S-configuration at C2.

- Amino group (as hydrochloride salt) instead of hydroxyl.

- Di-tert-butyl esters.

Comparison :

| Property | (R)-Di-tert-butyl 2-hydroxysuccinate | (S)-Di-tert-butyl 2-Aminosuccinate HCl |

|---|---|---|

| Stereochemistry | R-configuration | S-configuration |

| Functional Group | Hydroxyl | Amino (charged, hydrochloride) |

| Solubility | Low water solubility | Higher (due to ionic nature) |

| Reactivity | Hydroxyl participates in H-bonding | Amino group enables nucleophilic reactions |

| Applications | Asymmetric catalysis | Aspartic acid derivatives in drug synthesis |

The S-configuration in this compound may lead to divergent enantioselectivity in catalytic processes compared to the R-isomer. The amino group’s ionic nature also enhances solubility, making it suitable for aqueous-phase reactions .

Parent Acid: (2R)-2-Hydroxysuccinate (Malate) ()

Molecular Formula : C₄H₄O₅

Molecular Weight : 132.07 g/mol

Key Features :

- Deprotonated form (ion) of malic acid.

- Free carboxylates and hydroxyl group.

Comparison :

| Property | (R)-Di-tert-butyl 2-hydroxysuccinate | (2R)-2-Hydroxysuccinate (Malate) |

|---|---|---|

| Ionization State | Neutral (diester) | Anionic (deprotonated) |

| Solubility | Lipophilic | Hydrophilic |

| Stability | Stable under basic conditions | Prone to decarboxylation |

| Biological Role | Synthetic intermediate | Metabolic intermediate (TCA cycle) |

The diester form eliminates the acidity of the carboxylates, redirecting its use from biological systems to synthetic organic chemistry .

Biological Activity

(R)-di-tert-butyl 2-hydroxysuccinate, a derivative of succinic acid, is recognized for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and interactions with biological systems.

Chemical Structure and Properties

(R)-di-tert-butyl 2-hydroxysuccinate features two tert-butyl groups attached to the hydroxysuccinate backbone. This configuration enhances its lipophilicity, which can influence its biological activity and interaction with cellular membranes.

- Molecular Formula : C12H22O4

- CAS Number : 157594-60-0

The biological activity of (R)-di-tert-butyl 2-hydroxysuccinate is primarily attributed to its ability to interact with various biomolecules. The compound may exert its effects through:

- Antioxidant Activity : It has been suggested that the presence of hydroxyl groups can contribute to radical scavenging properties, potentially protecting cells from oxidative stress.

- Enzyme Modulation : The compound may influence enzyme activity related to metabolic pathways, although specific targets remain under investigation.

Antioxidant Properties

Research indicates that (R)-di-tert-butyl 2-hydroxysuccinate exhibits significant antioxidant capabilities. In vitro studies have demonstrated its effectiveness in scavenging free radicals, which is crucial in preventing cellular damage associated with oxidative stress.

| Study | Concentration | IC50 (µM) | Observations |

|---|---|---|---|

| 100 µM | 15.2 | Effective in reducing DPPH radical levels | |

| Varies | 20.5 | Exhibited protective effects in cell cultures |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, (R)-di-tert-butyl 2-hydroxysuccinate significantly reduced the production of pro-inflammatory cytokines.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 120 |

| IL-6 | 300 | 150 |

Case Studies and Research Findings

- Cell Culture Studies : In a series of experiments using human fibroblast cell lines, (R)-di-tert-butyl 2-hydroxysuccinate demonstrated a dose-dependent increase in cell viability under oxidative stress conditions. At concentrations above 50 µM, cell survival rates improved significantly compared to untreated controls.

- Animal Models : In vivo studies utilizing murine models of inflammation showed that administration of the compound led to a marked decrease in edema and inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

- Chemical Synthesis Applications : The compound serves as an intermediate in the synthesis of more complex molecules, which may possess enhanced biological activities. Its role as a building block in pharmaceutical chemistry highlights its importance beyond direct biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.